3-Amino-2-methyl-1-(1-methyl-1H-pyrazol-3-yl)propan-1-ol
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Overview
Description
3-Amino-2-methyl-1-(1-methyl-1H-pyrazol-3-yl)propan-1-ol is a compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-methyl-1-(1-methyl-1H-pyrazol-3-yl)propan-1-ol typically involves multi-step processes. One common method includes the reaction of 1-(naphthalen-1-yloxy)-3-(propan-2-ol)propan-2-amine with isopropylamine, followed by the formation of the hydrochloride salt. Another approach involves the use of acetyl chloride, benzoxyl chloride, benzyl chloride, or heteroaryl chloride in solvents like CH₂Cl₂ or THF at low temperatures under nitrogen atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could be potential strategies for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-methyl-1-(1-methyl-1H-pyrazol-3-yl)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-Amino-2-methyl-1-(1-methyl-1H-pyrazol-3-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential interactions with biological molecules and pathways.
Medicine: Explored for its therapeutic potential in various diseases due to its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-2-methyl-1-(1-methyl-1H-pyrazol-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-methyl-1H-pyrazole: Used as a beta-sheet template and in the synthesis of other heterocyclic compounds.
1-Methyl-1H-imidazole: Known for its broad range of chemical and biological properties.
Uniqueness
3-Amino-2-methyl-1-(1-methyl-1H-pyrazol-3-yl)propan-1-ol is unique due to its specific structural configuration, which imparts distinct reactivity and potential applications compared to other similar compounds. Its combination of an amino group, a methyl group, and a pyrazole ring makes it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C8H15N3O |
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Molecular Weight |
169.22 g/mol |
IUPAC Name |
3-amino-2-methyl-1-(1-methylpyrazol-3-yl)propan-1-ol |
InChI |
InChI=1S/C8H15N3O/c1-6(5-9)8(12)7-3-4-11(2)10-7/h3-4,6,8,12H,5,9H2,1-2H3 |
InChI Key |
ISSSMHPJXYRDCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C(C1=NN(C=C1)C)O |
Origin of Product |
United States |
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